d(CGCAAGTTGGC).d(GCCAACTTGCG)
Description
The DNA duplex d(CGCAAGTTGGC)•d(GCCAACTTGCG) is an 11-bp sequence with a central AAGTT/AACTT motif flanked by GC-rich regions. This sequence is notable for its structural adaptability in the minor groove, enabling selective interactions with small molecules like distamycin (Dst) and its analogs . The central A-tract (AAGTT) adopts a narrowed minor groove (~3–4 Å width), facilitating high-affinity binding by minor groove-binding ligands through van der Waals contacts, hydrogen bonding, and electrostatic interactions . The presence of a single G6•C17 base pair within the A-tract introduces a unique recognition site for ligands with hydrogen-bond-accepting groups, such as imidazole-containing analogs .
Properties
CAS No. |
148375-91-1 |
|---|---|
Molecular Formula |
C15H12O3 |
Synonyms |
d(CGCAAGTTGGC).d(GCCAACTTGCG) |
Origin of Product |
United States |
Comparison with Similar Compounds
Ligand Binding Modes and Sequence Specificity
Distamycin (Dst)
- Binding to d(CGCAAGTTGGC)•d(GCCAACTTGCG): Distamycin binds in a 2:1 stoichiometry (two Dst molecules per DNA duplex), aligning head-to-tail along the minor groove of the central AAGTT/AACTT region. This induces a 20° bend in the DNA axis and stabilizes the complex via N-terminal formamido groups and pyrrole NH hydrogen bonds .
- Affinity: ΔG = −9.2 kcal/mol (experimental), with reduced specificity at GC sites due to lack of direct hydrogen bonding .
2-Imidazole-Distamycin (2-ImD)
- Binding to d(CGCAAGTTGGC)•d(GCCAACTTGCG): The imidazole ring at the central position replaces a pyrrole, enabling a 1:1:1 heterocomplex (one 2-ImD and one Dst molecule) with enhanced specificity for the G6•C17 base pair. The imidazole N3 hydrogen bonds with the G6 amino group (distance: 2.8 Å), increasing binding affinity by 1.8 kcal/mol compared to Dst .
- Affinity: ΔG = −10.9 kcal/mol (simulated), demonstrating improved GC recognition .
Netropsin
- Binding to AT-Rich Sequences: Netropsin preferentially binds continuous A/T tracts (e.g., d(CGCAAATTTGCG)) with 1:1 stoichiometry, but shows reduced affinity (<i>K</i>d = 1.2 μM) for mixed AT/GC sequences like d(CGCAAGTTGGC)•d(GCCAACTTGCG) due to steric clashes with GC base pairs .
Structural and Energetic Comparisons
Table 1. Binding Parameters of Minor Groove Binders to d(CGCAAGTTGGC)•d(GCCAACTTGCG)
Table 2. DNA Conformational Changes Upon Ligand Binding
| Parameter | Unbound DNA | Dst (2:1) | 2-ImD/Dst (1:1:1) |
|---|---|---|---|
| Minor Groove Width | 4.2 Å | 3.5 Å | 3.8 Å |
| Helical Bend | 10° | 20° | 15° |
| Base Pair Tilt | 6° | 12° | 9° |
Key Research Findings
Cooperative Binding: The 1:1:1 2-ImD/Dst complex exhibits cooperative stabilization (ΔG = −12.3 kcal/mol), outperforming both 2:1 Dst (ΔG = −9.2 kcal/mol) and 2:1 2-ImD (ΔG = −10.5 kcal/mol) due to complementary hydrogen bonding and reduced steric strain .
Hydrogen Bonding Efficiency: Imidazole in 2-ImD increases binding specificity by forming a single H-bond with G6, whereas pyrrole in Dst lacks this interaction, leading to nonspecific AT recognition .
Computational Validation: Free energy perturbation simulations accurately predicted the ΔΔG of −1.8 kcal/mol for 2-ImD versus Dst, aligning with experimental NMR titrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
